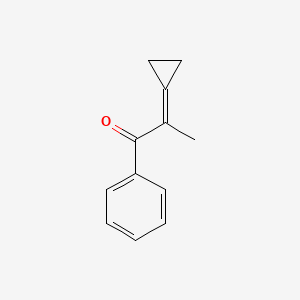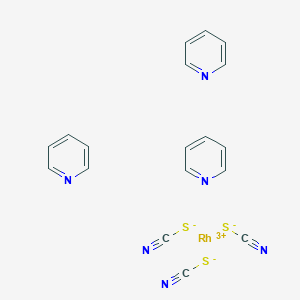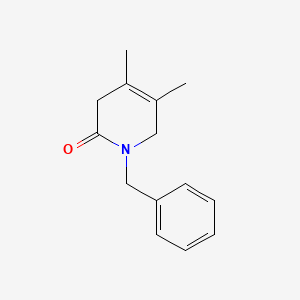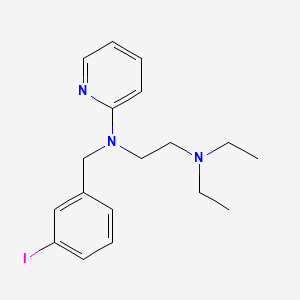
Pyridine, 2-((m-iodobenzyl)(2-(diethylamino)ethyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-((m-iodobenzyl)(2-(diethylamino)ethyl)amino)- is a complex organic compound that belongs to the class of pyridine derivatives Pyridine itself is a six-membered heterocyclic ring consisting of five carbon atoms and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives often involves multi-step organic reactions. For Pyridine, 2-((m-iodobenzyl)(2-(diethylamino)ethyl)amino)-, a common synthetic route might include:
Formation of the Pyridine Ring: This can be achieved through methods such as the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Iodobenzyl Group: This step typically involves electrophilic aromatic substitution reactions where an iodinated benzyl halide reacts with the pyridine ring.
Attachment of the Diethylaminoethyl Group: This can be done through nucleophilic substitution reactions where a diethylaminoethyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production of pyridine derivatives often employs catalytic processes to enhance yield and selectivity. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be effective in introducing various substituents onto the pyridine ring .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Pyridine derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halides and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halides (e.g., iodobenzyl halide) and organometallic reagents (e.g., Grignard reagents).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridines.
Aplicaciones Científicas De Investigación
Pyridine, 2-((m-iodobenzyl)(2-(diethylamino)ethyl)amino)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique physical properties.
Mecanismo De Acción
The mechanism of action of pyridine derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the iodinated benzyl group and the diethylaminoethyl group can enhance the compound’s ability to bind to these targets, potentially leading to biological effects such as enzyme inhibition or receptor modulation .
Comparación Con Compuestos Similares
Similar Compounds
α-Picoline: A methyl-substituted pyridine.
β-Picoline: Another methyl-substituted pyridine with different substitution patterns.
2,6-Lutidine: A dimethyl-substituted pyridine.
Uniqueness
The iodinated benzyl group, in particular, can participate in unique substitution reactions, while the diethylaminoethyl group can enhance solubility and biological activity .
Propiedades
Número CAS |
74037-52-8 |
|---|---|
Fórmula molecular |
C18H24IN3 |
Peso molecular |
409.3 g/mol |
Nombre IUPAC |
N,N-diethyl-N'-[(3-iodophenyl)methyl]-N'-pyridin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C18H24IN3/c1-3-21(4-2)12-13-22(18-10-5-6-11-20-18)15-16-8-7-9-17(19)14-16/h5-11,14H,3-4,12-13,15H2,1-2H3 |
Clave InChI |
GYMFGVMTXNOJDF-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN(CC1=CC(=CC=C1)I)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[2-(Morpholin-2-yl)ethyl]cyclohexanecarboximidamide](/img/structure/B14436902.png)

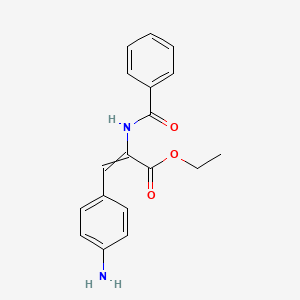
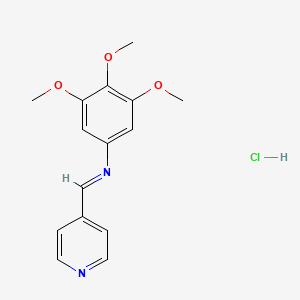

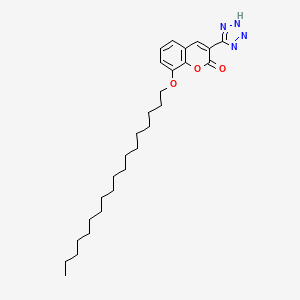
![5-dec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14436963.png)
